(Benzyloxy)(but-3-en-1-yl)amine
Overview
Description
“(Benzyloxy)(but-3-en-1-yl)amine” is a chemical compound with the molecular formula C11H15NO . It has a molecular weight of 177.25 .
Synthesis Analysis
The synthesis of compounds similar to “this compound” has been reported in various studies . For instance, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzene ring fused with a pyridine moiety . The average mass is 123.152 Da and the monoisotopic mass is 123.068413 Da .
Scientific Research Applications
NMDA Receptor Antagonists
(Benzyloxy)(but-3-en-1-yl)amine derivatives have been identified as novel NR1/2B subtype selective NMDA receptor antagonists. These compounds have been shown to exhibit activity in vivo and are important for the development of potent and selective NMDA receptor blockers (Alanine et al., 2003).
Synthesis of Cyclic β-Amino Alcohol Derivatives
This compound has been used in the enantioselective synthesis of cyclic β-amino alcohol derivatives, which are important in various chemical syntheses. The compound has shown high selectivity and has been used as a key intermediate in these processes (Lee et al., 2007).
Activation and Directing Group in Alkylation
The benzoxazol-2-yl- substituent in these compounds acts as a removable activating and directing group in the alkylation of C(sp3)-H bonds adjacent to nitrogen in secondary amines. This versatility makes it a valuable compound in organic synthesis (Lahm & Opatz, 2014).
Metal-Free Oxidative Amination
The compound has been used in metal-free oxidative amination of benzoxazoles, providing a user-friendly method to form C-N bonds. This process is environmentally benign and has applications in synthesizing therapeutically active benzoxazoles (Lamani & Prabhu, 2011).
Antiviral Nucleoside Analogues Synthesis
It has been used in the synthesis of antiviral nucleoside analogues, particularly in the synthesis of purine and pyrimidine nucleoside analogues (Legraverend et al., 1990).
Future Directions
Properties
IUPAC Name |
N-phenylmethoxybut-3-en-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-2-3-9-12-13-10-11-7-5-4-6-8-11/h2,4-8,12H,1,3,9-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBYRTBCIQGMSKZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCNOCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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